E-2-Chloro-3-(2-nitro)vinylquinoline
Description
E-2-Chloro-3-(2-nitro)vinylquinoline belongs to the styrylquinoline family, a class of compounds renowned for their bioactivity, including roles as HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antiallergic agents . Its structure comprises a quinoline core substituted with a chlorine atom at the 2-position and a nitrovinyl group at the 3-position. The E-configuration of the vinyl group is critical for its biological interactions, as geometric isomerism significantly influences binding affinity and pharmacological activity.
Synthesis of this compound typically involves condensation of 2-chloroquinoline-3-carbaldehyde with nitroalkanes or nitroethylenes under basic or acidic conditions . Modifications to the quinoline scaffold, such as methyl, ethoxy, or dimethyl substitutions, alter physicochemical and biological properties, enabling tailored applications in medicinal chemistry and materials science.
Properties
CAS No. |
182050-12-0 |
|---|---|
Molecular Formula |
C11H8ClN2O2 |
Synonyms |
E-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves treating substituted acetanilides with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by reflux (80–90°C) to yield 2-chloro-3-formylquinoline derivatives. Electron-donating substituents on the acetanilide (e.g., methyl groups) enhance reaction efficiency, while electron-withdrawing groups necessitate extended reaction times.
Case Study: 2-Chloro-8-Methyl-3-Formylquinoline
A representative synthesis from 8-methylacetanilide achieved a 75% yield after 4 hours of reflux. Key parameters included:
Table 1: Vilsmeier-Haack Reaction Optimization
| Substrate | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 8-Methylacetanilide | 4 | 75 | |
| 6-Ethylacetanilide | 6 | 68 | |
| Unsubstituted | 10 | 60 |
Henry Reaction for Nitrovinyl Group Addition
The Henry (nitroaldol) reaction couples the 3-formylquinoline intermediate with nitromethane to form the nitrovinyl group, with stereoselectivity favoring the E-isomer due to steric and electronic factors.
Catalytic Systems and Stereocontrol
-
Base Catalysts : Potassium carbonate (K₂CO₃) or ammonium acetate in ethanol at 60°C yield β-nitroalcohol intermediates, which dehydrate spontaneously to nitrovinyl products.
-
Asymmetric Catalysis : Chiral thiourea catalysts enable enantioselective synthesis, though applications for E-2-chloro-3-(2-nitro)vinylquinoline remain exploratory.
Synthesis of E-2-Chloro-8-Methyl-3-(2-Nitro)Vinylquinoline
Combining 2-chloro-8-methyl-3-formylquinoline (1 eq) with nitromethane (3 eq) in ethanol with K₂CO₃ (0.5 eq) at 60°C for 6 hours achieved an 82% yield.
Table 2: Henry Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Ethanol | 60 | 82 |
| NH₄OAc | MeOH | 50 | 75 |
| DBU (1,8-diazabicycloundec-7-ene) | THF | 70 | 68 |
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly reduces reaction times for both Vilsmeier-Haack and Henry steps.
Accelerated Vilsmeier-Haack Formylation
Using a microwave reactor at 100°C for 20 minutes, 2-chloro-3-formylquinoline was synthesized in 78% yield, compared to 4 hours under conventional heating.
Enhanced Henry Reaction Kinetics
Microwave-assisted Henry reactions (100°C, 15 minutes) improved yields to 85% by minimizing side reactions like over-dehydration.
| Substituent | Position | Yield of Final Product (%) |
|---|---|---|
| -Cl | 2 | 82 |
| -CH₃ | 8 | 75 |
| -C₂H₅ | 6 | 70 |
Comparative Analysis of Synthesis Methods
Yield and Scalability
-
Traditional Vilsmeier-Haack + Henry : 70–82% yield, suitable for gram-scale synthesis.
-
Microwave-Assisted : 78–85% yield, ideal for rapid small-scale production.
Chemical Reactions Analysis
Types of Reactions
E-2-Chloro-3-(2-nitro)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
E-2-Chloro-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of E-2-Chloro-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
Reactive Oxygen Species (ROS) Generation: The nitro group can generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural analogues of E-2-Chloro-3-(2-nitro)vinylquinoline include derivatives with substitutions at the 5-, 6-, 7-, or 8-positions of the quinoline ring. These modifications impact molecular weight, hydrophobicity (logP), and electronic properties, as summarized below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | CAS Number |
|---|---|---|---|---|---|
| This compound | 2-Cl, 3-(2-nitrovinyl) | C₁₁H₇ClN₂O₂ | 234.64 | 3.2 | Not Available |
| E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline | 2-Cl, 6,8-diCH₃, 3-(2-nitrovinyl) | C₁₃H₁₁ClN₂O₂ | 262.69 | 4.1 | 1031929-41-5 |
| E-2-Chloro-5,7-dimethyl-3-(2-nitro)vinylquinoline | 2-Cl, 5,7-diCH₃, 3-(2-nitrovinyl) | C₁₃H₁₁ClN₂O₂ | 262.69 | 4.1 | Not Provided |
| E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline | 2-Cl, 6-OCH₂CH₃, 3-(2-nitrovinyl) | C₁₃H₁₁ClN₂O₃ | 278.69 | 3.8 | 1031929-28-8 |
| E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline | 2-Cl, 8-CH₃, 3-(2-nitrovinyl) | C₁₂H₉ClN₂O₂ | 248.66 | 3.5 | 1031929-18-6 |
Key Observations :
- Steric Effects : Bulky substituents (e.g., 6-ethoxy) may hinder interactions with enzymatic active sites, reducing bioactivity .
- Electronic Effects: Nitrovinyl groups act as electron-withdrawing moieties, polarizing the quinoline ring and influencing binding to targets like HIV-1 integrase .
Antiviral Activity
Styrylquinolines inhibit HIV-1 integrase by chelating divalent metal ions (Mg²⁺/Mn²⁺) in the enzyme's active site. The 2-chloro substitution enhances binding affinity, while nitrovinyl groups stabilize the quinoline-metal complex . Comparative studies suggest that 6,8-dimethyl derivatives exhibit superior inhibition (IC₅₀ ~0.5 µM) compared to non-methylated analogues (IC₅₀ ~2 µM), likely due to enhanced hydrophobic interactions .
Antiallergic and Anti-inflammatory Effects
Modifications at the 6-position (e.g., ethoxy) reduce cytotoxicity while retaining leukotriene receptor antagonism. For instance, E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline shows selective inhibition of LTB₄ receptors (IC₅₀ = 1.8 µM), making it a candidate for asthma therapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for E-2-Chloro-3-(2-nitro)vinylquinoline, and how do reaction conditions influence yield?
- The compound is typically synthesized via Vilsmeier-Haack reactions using reagents like MSCL-DMF/DMAC to introduce formyl or acetyl groups at the quinoline C3 position. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of quinoline precursor to reagent) and temperature (80–100°C) improves yields by minimizing side reactions. Post-functionalization with nitrovinyl groups can be achieved via condensation with nitroalkenes under acidic conditions .
- Alternative methods include palladium-catalyzed Sonogashira coupling for introducing alkynyl groups, though nitrovinyl derivatives require careful handling due to potential decomposition under basic conditions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- NMR : The E-configuration of the nitrovinyl group is confirmed by coupling constants (J = 12–14 Hz for trans-vinylic protons). Chlorine at C2 and nitro groups show distinct deshielding in NMR (e.g., C2 at δ 150–155 ppm) .
- XRD : Single-crystal X-ray diffraction resolves regioselectivity and bond angles. For example, quinoline rings exhibit planarity (maximum deviation <0.03 Å), and nitrovinyl groups form dihedral angles of ~4° with the quinoline core, confirming stereochemistry .
Q. What are the key challenges in handling nitrovinyl substituents during synthesis?
- Nitro groups are sensitive to reduction and photodegradation. Reactions should be conducted under inert atmospheres (N₂/Ar) and shielded from light. Use of mild bases (e.g., KOtBu) and aprotic solvents (DMF, THF) minimizes side reactions like nitro reduction or quinoline ring decomposition .
Advanced Research Questions
Q. How do substituent modifications at the quinoline C6/C8 positions affect the compound’s biological activity?
- Fluorine or methyl groups at C6/C8 enhance lipophilicity and bioavailability. For example, 6-fluoro analogs (e.g., 2-Chloro-6-fluoro-3-methylquinoline) show improved antimicrobial activity (MIC = 2–4 µg/mL against S. aureus) due to increased membrane penetration. Computational modeling (e.g., molecular docking) predicts stronger binding to bacterial topoisomerase IV .
- Ethoxy or chloropropyl substituents at C3 (e.g., 2-Chloro-3-(3-chloropropyl)-7-methylquinoline) introduce steric bulk, reducing activity against eukaryotic cells while maintaining potency in anticancer assays (IC₅₀ = 8–12 µM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., nutrient broth vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using isogenic bacterial strains controls variability. Statistical tools like ANOVA with post-hoc Tukey tests validate significance (p < 0.05) .
- Meta-Analysis : Cross-referencing SAR data from analogs (e.g., 7-chloro-2-methylquinoline derivatives) identifies conserved pharmacophores. For instance, C3 nitrovinyl groups are critical for antimalarial activity, while C6 halogens enhance selectivity .
Q. How can regioselectivity be controlled during functionalization of the quinoline core?
- Directing Groups : Chlorine at C2 acts as a meta-director, favoring electrophilic substitution at C3. Nitration at C3 is achieved using HNO₃/H₂SO₄ at 0–5°C, yielding >80% regioselectivity .
- Transition Metal Catalysis : Pd(OAc)₂ with ligands (XPhos) enables C–H activation at C8 for coupling with aryl halides. However, nitrovinyl groups require protecting strategies (e.g., silylation) to prevent catalyst poisoning .
Q. What computational methods predict the stability of this compound derivatives?
- DFT Calculations : B3LYP/6-31G(d) models assess nitro group resonance stabilization. The E-isomer is 5–8 kcal/mol more stable than the Z-isomer due to reduced steric clash between nitro and quinoline rings .
- Retrosynthesis Tools : AI platforms (e.g., Reaxys, Pistachio) propose routes prioritizing nitrovinyl introduction early in synthesis to avoid late-stage functionalization challenges .
Methodological Considerations
-
Data Presentation : Use tables to compare substituent effects (Table 1).
Substituent Position Biological Activity (IC₅₀/MIC) Reference -NO₂ C3 Antimalarial (IC₅₀ = 0.8 µM) -F C6 Antimicrobial (MIC = 2 µg/mL) -CH₃ C8 Anticancer (IC₅₀ = 10 µM) -
Ethical Compliance : Ensure synthetic protocols adhere to green chemistry principles (e.g., atom economy >70%, E-factor <15) and obtain institutional approval for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
